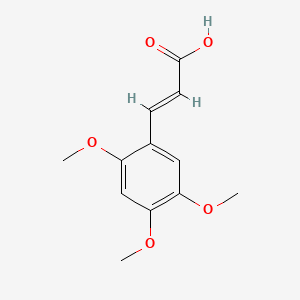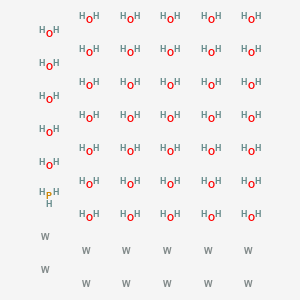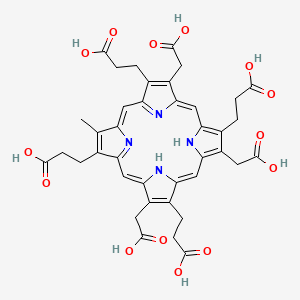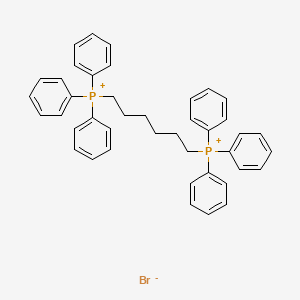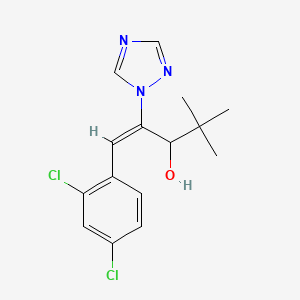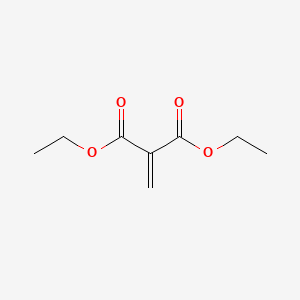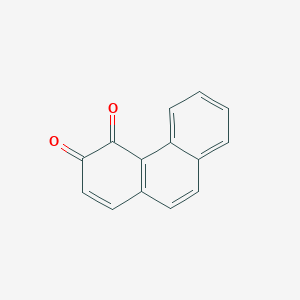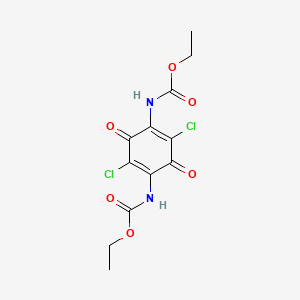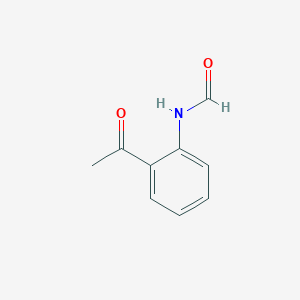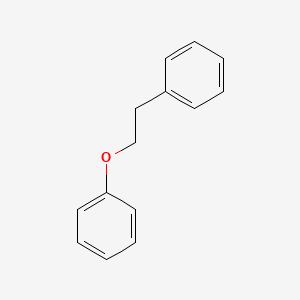
Fenoxibenceno
Descripción general
Descripción
2-Phenylethyl phenyl ether, also known as 2-Phenylethyl phenyl ether, is a useful research compound. Its molecular formula is C14H14O and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenylethyl phenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylethyl phenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Oxidación Selectiva Catalítica en Modelo de Lignina El fenoxibenceno se usa como un compuesto modelo de lignina para la oxidación catalítica del enlace β-O-4 . El proceso utiliza un nanocatalizador polioxometálico de tipo Keggin y la optimización de las condiciones operativas del proceso se llevó a cabo utilizando la metodología de superficie de respuesta . Las condiciones óptimas que maximizaron la conversión de this compound fueron 137 °C, 3.5 h y 200 mg de catalizador .
Hidrodesoxigenación para Producir Hidrocarburos Aromáticos
El this compound, que representa el enlace β-O-4 dominante en la lignina, puede ser hidrodesoxigenado selectivamente para producir benceno y etilbenceno . Este proceso se realiza empleando un catalizador Ru/zirconio sulfato (Ru/SZ) multifuncional en fase acuosa .
Escisión Hidrolítica del Enlace C–O
El this compound puede sufrir una escisión hidrolítica del enlace C–O en solución acuosa ácida/alcalina . Para la hidrólisis de this compound, se formaron 2-feniletanol y fenol como productos principales en soluciones de AlCl3, mientras que el estireno fue preferido con Na2CO3 .
Mecanismo De Acción
Target of Action
It’s known that phenolic compounds, which phenethoxybenzene is a part of, often interact with proteins, enzymes, and cell membranes .
Mode of Action
It’s known that phenolic compounds can interact with their targets through hydrogen bonding and hydrophobic interactions . They can also donate hydrogen atoms or electrons, acting as antioxidants .
Biochemical Pathways
Phenethoxybenzene is involved in the hydrolytic cleavage of lignin-derived C-O bonds in acidic/alkaline aqueous solutions . The hydrolysis of Phenethoxybenzene results in the formation of 2-phenylethanol and phenol in AlCl3 solutions, while styrene is preferred with Na2CO3 .
Pharmacokinetics
Phenolic compounds are generally known for their bioavailability, which can be influenced by factors such as molecular size, polarity, and the presence of efflux transporters .
Result of Action
The hydrolysis of Phenethoxybenzene leads to the formation of 2-phenylethanol and phenol in AlCl3 solutions, while styrene is preferred with Na2CO3 . These products have various applications, with 2-phenylethanol being used in food and cosmetics for its rose-like fragrance .
Action Environment
The action of Phenethoxybenzene is influenced by environmental factors such as pH and temperature . For instance, the hydrolysis of Phenethoxybenzene was found to be optimal at a temperature of 137 °C .
Análisis Bioquímico
Biochemical Properties
2-Phenylethyl phenyl ether plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the binding of 2-Phenylethyl phenyl ether to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can interact with other biomolecules such as transport proteins, influencing their function and stability.
Cellular Effects
The effects of 2-Phenylethyl phenyl ether on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is critical for regulating cell growth, differentiation, and apoptosis. By modulating the activity of key proteins in this pathway, 2-Phenylethyl phenyl ether can alter gene expression and cellular metabolism. Furthermore, it has been observed to affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, 2-Phenylethyl phenyl ether exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to changes in the conformation and activity of these molecules, resulting in altered biochemical pathways. For instance, the inhibition of cytochrome P450 enzymes by 2-Phenylethyl phenyl ether can lead to decreased metabolism of certain drugs, affecting their efficacy and toxicity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylethyl phenyl ether can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In vitro studies have demonstrated that prolonged exposure to 2-Phenylethyl phenyl ether can lead to changes in cell viability and function, particularly in cells involved in metabolic processes.
Dosage Effects in Animal Models
The effects of 2-Phenylethyl phenyl ether in animal models are dose-dependent. At low doses, this compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity . In animal studies, threshold effects have been noted, where a certain concentration of 2-Phenylethyl phenyl ether is required to elicit a significant biological response. Toxic effects at high doses include liver and kidney damage, likely due to the compound’s interaction with metabolic enzymes and the subsequent generation of reactive metabolites.
Metabolic Pathways
2-Phenylethyl phenyl ether is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 2-Phenylethyl phenyl ether, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites in the cell. The interaction of 2-Phenylethyl phenyl ether with cofactors such as NADPH is also crucial for its metabolism.
Transport and Distribution
Within cells and tissues, 2-Phenylethyl phenyl ether is transported and distributed through interactions with specific transport proteins . These proteins facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of 2-Phenylethyl phenyl ether can affect its biological activity, as different tissues may exhibit varying levels of sensitivity to the compound.
Subcellular Localization
The subcellular localization of 2-Phenylethyl phenyl ether is an important factor in its activity and function. This compound has been found to localize primarily in the endoplasmic reticulum and mitochondria . These organelles are key sites for metabolic processes, and the presence of 2-Phenylethyl phenyl ether in these compartments can influence its interactions with enzymes and other biomolecules. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular locations.
Propiedades
IUPAC Name |
2-phenoxyethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSGBCQEHZWHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193525 | |
| Record name | 2-Phenylethyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40515-89-7 | |
| Record name | 2-Phenylethyl phenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040515897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylethyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


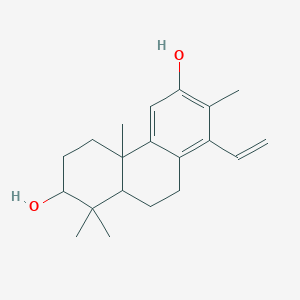
![2-[(2-cyclopropyl-2-oxoethyl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B1220897.png)
